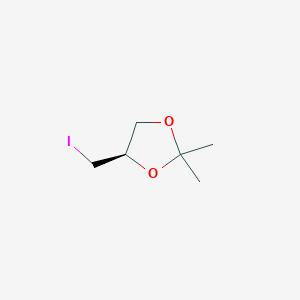

(R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane

Vue d'ensemble

Description

®-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes It is characterized by the presence of an iodomethyl group attached to a dioxolane ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane typically involves the iodination of a precursor compound. One common method is the reaction of ®-2,2-dimethyl-1,3-dioxolane-4-methanol with iodine and a suitable oxidizing agent, such as triphenylphosphine, under mild conditions. The reaction proceeds via the formation of an intermediate, which is then converted to the desired iodomethyl compound.

Industrial Production Methods

Industrial production of ®-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Analyse Des Réactions Chimiques

Types of Reactions

®-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane can undergo various types of chemical reactions, including:

Substitution Reactions: The iodomethyl group can be replaced by other nucleophiles, such as amines, thiols, or alcohols, leading to the formation of new compounds.

Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: Reduction of the iodomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Substitution Reactions: Formation of new compounds with different functional groups replacing the iodomethyl group.

Oxidation Reactions: Formation of carbonyl compounds, such as aldehydes or ketones.

Reduction Reactions: Formation of methyl derivatives.

Applications De Recherche Scientifique

Synthesis of (R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane

The compound is synthesized through a reaction involving S-2,2-dimethyl-1,3-dioxolane-4-methanol, iodine, triphenylphosphine, and imidazole. The reaction typically occurs in solvents such as toluene or dichloromethane (DCM) at elevated temperatures. The use of imidazole serves as a base and acid scavenger, facilitating the formation of the desired product via an SN2 mechanism .

Synthesis Process Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | S-2,2-dimethyl-1,3-dioxolane-4-methanol | DCM or toluene + Iodine + Triphenylphosphine + Imidazole | 63% |

| 2 | Purification | Column chromatography | - |

Biological Applications

This compound has been identified as a key synthon in the synthesis of Toll-like receptor 2 (TLR2) agonists. These agonists have shown promise in enhancing immune responses against various diseases, including cancer and infectious diseases.

Case Study: TLR2 Agonists

In one study, this compound was utilized to synthesize potent TLR2 agonistic lipopeptides. These compounds demonstrated significant activity against pathogens such as Leishmania and malaria while also exhibiting anti-inflammatory properties relevant to asthma treatment .

Key Findings:

- Activity : The synthesized lipopeptides showed enhanced immune activation.

- Applications : Potential use in vaccines and therapeutic agents against infections.

Chemical Properties and Characterization

The compound's structure can be characterized using various spectroscopic techniques such as NMR and mass spectrometry. For instance, the NMR spectrum reveals distinct peaks corresponding to its molecular framework .

Spectroscopic Data Overview

| Technique | Data |

|---|---|

| NMR | δ 1.34 (s), δ 3.02 (m) |

| Mass Spectrometry | Molecular ion observed at m/z = 196 |

Future Directions and Research Opportunities

Given its unique properties and biological significance, further research into this compound could explore:

- Development of new lipopeptide vaccines.

- Investigation into its role in drug delivery systems.

- Exploration of its potential as an anti-cancer agent through TLR activation.

Mécanisme D'action

The mechanism of action of ®-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane depends on the specific reactions it undergoes. In substitution reactions, the iodomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new products.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane: The enantiomer of the compound, which may have different reactivity and applications.

4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane: Similar structure but with a bromine atom instead of iodine.

4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane: Similar structure but with a chlorine atom instead of iodine.

Uniqueness

®-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromine and chlorine analogs. The iodine atom is larger and more polarizable, making the compound more reactive in certain substitution reactions.

Activité Biologique

(R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane is a compound that has garnered attention for its biological activity, particularly as a potent agonist of Toll-like receptor 2 (TLR2). This article reviews the synthesis, biological effects, and potential applications of this compound based on diverse research findings.

Synthesis of this compound

The synthesis of this compound involves several steps. The compound is typically synthesized from S-2,2-dimethyl-1,3-dioxolane-4-methanol through an iodination process using iodine and triphenylphosphine in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at elevated temperatures. This method yields the desired compound in good yields while ensuring scalability for further applications .

This compound functions primarily as a TLR2 agonist. TLRs are critical components of the innate immune system that recognize pathogen-associated molecular patterns (PAMPs) and initiate immune responses. The activation of TLR2 by this compound leads to the upregulation of various immune markers and cytokines.

Key Findings:

- TLR2 Agonism : The compound shows significant agonistic activity toward TLR2, which is crucial for initiating immune responses against bacterial infections .

- CD11b Upregulation : Studies indicate that this compound stimulates CD11b upregulation in human neutrophils and induces p38 mitogen-activated protein kinase (p38MAPK) phosphorylation without substantial pro-inflammatory cytokine production .

Structure-Activity Relationship (SAR)

Research has demonstrated that the stereochemistry of the compound plays a vital role in its biological activity. The (R)-isomer exhibits greater potency compared to its (S)-counterpart. This difference highlights the importance of specific structural features in modulating TLR activity .

Case Studies

Several studies have investigated the biological activity of this compound:

- Immunostimulatory Effects : A study assessed the immunostimulatory effects of this compound in murine models. It was found to enhance the production of pro-inflammatory cytokines while promoting the activation of immune cells .

- In Vivo Efficacy : In vivo experiments demonstrated that administration of this compound led to improved survival rates in models of sepsis induced by bacterial infection. This suggests potential therapeutic applications in treating severe infections .

Data Summary

The following table summarizes key biological activities and findings related to this compound:

Propriétés

IUPAC Name |

(4R)-4-(iodomethyl)-2,2-dimethyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11IO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4H2,1-2H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBKBPYFNBFEICG-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)CI)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H](O1)CI)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20449316 | |

| Record name | (R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23735-39-9 | |

| Record name | (R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.